5-Amino-1-cyclopentylhex-4-en-3-one
Description
5-Amino-1-cyclopentylhex-4-en-3-one is a cyclic ketone derivative featuring a cyclopentyl substituent at position 1, an enone system (α,β-unsaturated ketone) at positions 3–4, and an amino group at position 3. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. Below, we compare its structural and synthetic attributes with analogous compounds from the literature.
Properties
CAS No. |
921588-33-2 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-amino-1-cyclopentylhex-4-en-3-one |
InChI |
InChI=1S/C11H19NO/c1-9(12)8-11(13)7-6-10-4-2-3-5-10/h8,10H,2-7,12H2,1H3 |
InChI Key |
FBDAQPVSZMWNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as ethanol or water and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Amino-1-cyclopentylhex-4-en-3-one may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
5-Amino-1-cyclopentylhex-4-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopentylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
The following analysis focuses on structurally related compounds from the provided evidence, emphasizing their synthesis, substituent effects, and characterization methods.
Structural and Functional Group Analysis
Key Observations :
- Cyclopentyl vs. Difluoromethylene : The cyclopentyl group in the target compound provides steric bulk and hydrophobicity, whereas the difluoromethylene group in compound 5 () enhances electronegativity and metabolic stability .
- Aromatic Substituents: The compound in features bulky diphenyl and dibenzylamino groups, which may hinder reactivity compared to the simpler cyclopentyl group in the target compound .
Key Observations :
- The synthesis of compound 5 () involves meticulous protection/deprotection steps (e.g., tert-butoxycarbonyl (Boc) group removal with TFA), highlighting the sensitivity of amino groups to harsh conditions .
- The target compound’s synthesis would require regioselective amination at position 5, a challenge absent in the diphenyl-substituted analog (), where steric effects dominate .
Spectroscopic Characterization
Key Observations :
- The absence of fluorine in the target compound simplifies NMR analysis compared to compound 5, where ¹⁹F NMR was critical for confirming difluoromethylene geometry .
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